(3,5-Dichloro-phenyl)-isopropyl sulfide

Description

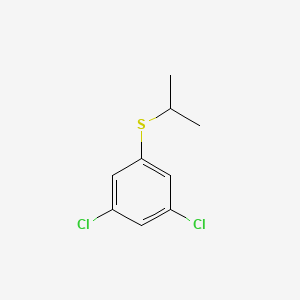

(3,5-Dichloro-phenyl)-isopropyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with chlorine atoms at the 3 and 5 positions, linked to an isopropyl group via a sulfide bond. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.2) and a molecular weight of 237.14 g/mol. The electron-withdrawing chlorine substituents enhance the electrophilicity of the aromatic system, influencing its reactivity in nucleophilic substitution and oxidation reactions .

Properties

IUPAC Name |

1,3-dichloro-5-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVGKYLJYCILIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-phenyl)-isopropyl sulfide typically involves the reaction of 3,5-dichlorophenyl derivatives with isopropyl thiol or related sulfur-containing reagents. One common method includes the nucleophilic substitution reaction where 3,5-dichlorophenyl halides react with isopropyl thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-phenyl)-isopropyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3,5-Dichloro-phenyl)-isopropyl sulfide is often achieved through multi-step chemical reactions involving various precursors. One notable method involves the reaction of 3,5-dichloroaniline with isopropyl isocyanate under specific catalytic conditions. This process is characterized by its efficiency and reduced environmental impact due to fewer by-products and waste generation .

Table 1: Synthesis Overview

| Step | Reaction Components | Conditions | Yield |

|---|---|---|---|

| 1 | Chloroacetyl chloride + Urea | Catalyst required | High |

| 2 | Hydantoin + 1,3,5-Trichlorobenzene | Triethylamine as catalyst | Moderate |

| 3 | 3,5-Dichlorophenyl-hydantoin + Isopropyl isocyanate | Catalyst required | High |

Research indicates that this compound exhibits significant biological activity. It has been studied for its effects on various cellular processes, particularly in the context of cancer treatment. The compound has shown potential in inhibiting specific protein kinases involved in cancer cell signaling pathways .

Case Study: Protein Kinase Inhibition

A study published in Nature demonstrated that derivatives of this compound could effectively suppress protein kinase activity in vitro. This suppression leads to decreased proliferation of cancer cells, suggesting a potential role as an anticancer agent .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its ability to interfere with intracellular signaling pathways positions it as a candidate for treating various diseases, including:

- Fungal Infections : The compound has been noted for its antifungal properties, particularly against pathogens that exhibit resistance to conventional treatments.

- Cardiovascular Health : Preliminary studies indicate that it may have protective effects on cardiac tissue, enhancing safety profiles in preclinical models .

Table 2: Therapeutic Applications Overview

Environmental Impact and Safety

The synthesis of this compound is designed to minimize environmental impact. The methods used are optimized to reduce hazardous waste and improve yield efficiency. Moreover, safety assessments indicate manageable exposure levels for laboratory personnel when proper protocols are followed .

Mechanism of Action

The mechanism by which (3,5-Dichloro-phenyl)-isopropyl sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological macromolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (3,5-Dichloro-phenyl)-isopropyl sulfide, we compare it with structurally analogous aryl sulfides (Table 1). Key parameters include substituent effects , reactivity , and physicochemical behavior .

Table 1: Comparative Analysis of Aryl Sulfides

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Cl, Br): The chlorine atoms in this compound increase the electrophilicity of the aromatic ring (χ = 3.05), facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, the dimethyl analog (χ = 2.45) exhibits reduced reactivity due to electron-donating methyl groups .

- Halogen Size and Polarizability: Bromine substituents (as in 3,5-Dibromo-phenyl-ethyl sulfide) increase molecular weight and lipophilicity (logP = 3.8) but reduce thermal stability compared to chlorine analogs .

Physicochemical Properties

- Ethyl sulfides with bromine substituents exhibit even lower solubility.

- Thermal Stability: Melting points correlate with molecular symmetry and halogen content. The dichloro derivative (72–75°C) is more stable than dimethyl analogs but less stable than brominated counterparts .

Biological Activity

(3,5-Dichloro-phenyl)-isopropyl sulfide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its antibacterial, antiviral, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorophenyl group attached to an isopropyl sulfide moiety. The presence of electron-withdrawing chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives, compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Escherichia coli | 50 |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, comparable to standard antibiotics like streptomycin .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of various viral infections. In vitro studies have shown that derivatives with similar structural features exhibit inhibitory effects against viruses such as dengue and H5N1.

In one study, a derivative with a similar structure demonstrated an IC50 value of 3.03 µM against dengue virus serotype 2 (DENV2), with a selectivity index (SI) of 5.30. This suggests that while the compound is effective in inhibiting viral replication, it maintains a favorable safety profile .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Compounds featuring the dichlorophenyl group have been shown to inhibit cancer cell proliferation in various cancer lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Eca109 | 16.54 |

| Huh7 | 5.27 |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Antibacterial : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes.

- Antiviral : It appears to inhibit viral replication at an early stage by reducing intracellular production of viral proteins.

- Anticancer : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Dengue Virus Inhibition : A study highlighted that derivatives similar to this compound significantly reduced dengue virus replication in vitro. The mechanism was linked to interference with viral glycoprotein production .

- Antibacterial Efficacy : Research conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, demonstrating its potential as a lead compound for developing new antibiotics .

- Cancer Cell Studies : In vitro tests on human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.